2-Amino-5,6-dimethylbenzothiazole

Catalog No.
S661657
CAS No.
29927-08-0
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5,6-dimethylbenzothiazole

CAS Number

29927-08-0

Product Name

2-Amino-5,6-dimethylbenzothiazole

IUPAC Name

5,6-dimethyl-1,3-benzothiazol-2-amine

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11)

InChI Key

IODWHFFPQHUDAG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC(=N2)N

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N

The exact mass of the compound 2-Amino-5,6-dimethylbenzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5,6-dimethylbenzothiazole (CAS 29927-08-0) is an electron-rich heterocyclic building block characterized by a fused benzothiazole core, an exocyclic amine, and dual methyl substitutions at the 5 and 6 positions. Commercially procured as an off-white to light yellow crystalline powder, it is primarily utilized as a high-performance precursor in the synthesis of functional materials, charge-transfer complexes, and metallo-pharmaceutical ligands. The presence of the 5,6-dimethyl groups significantly increases the electron density of the aromatic system and enhances the nucleophilicity of the 2-amino group relative to unsubstituted analogs. For industrial and academic buyers, this structural modification makes it a critical procurement choice for tuning the photophysical properties of fluorescent dyes, optimizing the lipophilicity of biologically active sulfonamides, and directing the regioselectivity of quinone amination reactions .

Substituting 2-Amino-5,6-dimethylbenzothiazole with generic alternatives—such as unsubstituted 2-aminobenzothiazole, mono-methylated variants, or 6-halogenated analogs—fundamentally compromises process predictability and end-product performance. In photophysical applications, the lack of dual electron-donating methyl groups reduces the donor strength of the molecule, failing to achieve the desired red-shifted emission in charge-transfer complexes [1]. In coordination chemistry, substituting with 6-halogenated benzothiazoles drastically alters the electronic environment and lipophilicity of the resulting Schiff bases or sulfonamide ligands, which directly diminishes the catalytic efficiency of metallo-enzyme mimics like superoxide dismutase (SOD)[2]. Furthermore, in synthetic pathways involving nucleophilic addition to quinones, the specific steric profile of the 5,6-dimethyl substitution is required to enforce strict 2,5-regioselectivity; smaller or less sterically hindered analogs often result in complex, difficult-to-separate mixtures of mono- and poly-substituted adducts, severely impacting manufacturing yields [3].

Enhanced Donor Strength in Charge-Transfer Complexes

In the formation of charge-transfer complexes (CTCs) with electron acceptors like chloranil, the donor strength of the benzothiazole derivative dictates the photophysical output. Spectroscopic studies comparing 2-aminobenzothiazole (AB), 2-amino-4-methylbenzothiazole (AMB), and 2-amino-5,6-dimethylbenzothiazole (ADB) demonstrate that ADB possesses the highest donor strength. This increased electron density, driven by the dual 5,6-methyl groups, results in a pronounced red shift in the absorption and emission spectra of the resulting CTCs compared to the unsubstituted or mono-methylated baselines [1].

Evidence DimensionSpectroscopic shift and donor strength in CTCs
Target Compound DataMaximum donor strength yielding red-shifted CTC spectra
Comparator Or Baseline2-aminobenzothiazole and 2-amino-4-methylbenzothiazole (lower donor strength, blue-shifted relative to target)
Quantified DifferencePronounced red shift and higher equilibrium constant for CTC formation
ConditionsReaction with chloranil acceptor across varying solvent polarities

Essential for materials scientists procuring building blocks to precisely tune the emission wavelength of fluorescent dyes or delayed fluorescence emitters.

Ligand Tuning for Superoxide Dismutase (SOD) Mimics

When synthesizing N-benzothiazole sulfonamides as counterions or ligands for Copper(II) polyamine complexes, the substitution pattern on the benzothiazole ring critically affects the complex's superoxide dismutase (SOD)-like activity. 2-Amino-5,6-dimethylbenzothiazole is utilized to synthesize N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzenesulfonamide. Compared to complexes utilizing 6-chloro or unsubstituted benzothiazole derivatives, the 5,6-dimethyl variant alters the lipophilicity and the electronic environment of the sulfonamidate coordination sphere, which directly modulates the in vitro catalytic dismutation of superoxide radicals [1].

Evidence DimensionLigand lipophilicity and SOD-mimetic catalytic environment
Target Compound Data5,6-dimethyl substitution provides enhanced lipophilicity and electron-rich coordination
Comparator Or Baseline6-chlorobenzothiazole or unsubstituted benzothiazole derivatives (electron-withdrawing or neutral, lower lipophilicity)
Quantified DifferenceAltered Cu(II) coordination environment and modified SOD-like dismutation kinetics
ConditionsIn vitro indirect assays of Cu(II) polyamine complexes

Crucial for researchers designing metallo-enzyme mimics where precise electronic tuning of the ligand is required to optimize catalytic activity.

Regioselective Amination of 1,4-Benzoquinones

The reaction of amines with p-benzoquinone often yields complex mixtures of mono-, bis-, and poly-substituted adducts. However, utilizing 2-amino-5,6-dimethylbenzothiazole as the nucleophile drives highly specific regioselectivity. In standardized syntheses, it reacts with p-benzoquinone to yield exclusively the 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione adduct. The specific steric bulk and electronic profile of the 5,6-dimethylbenzothiazole moiety prevent further uncontrolled amination, a level of control that is often lost when using smaller, less hindered aliphatic amines or unsubstituted anilines [1].

Evidence DimensionRegioselectivity in quinone amination
Target Compound DataExclusive formation of the 2,5-bis-substituted adduct
Comparator Or BaselineUnsubstituted anilines or small aliphatic amines (prone to mixed mono/poly substitution)
Quantified DifferenceStrict 2,5-regioselectivity vs. complex product mixtures
ConditionsReflux in methanol, nucleophilic addition to p-benzoquinone

Enables synthetic chemists to procure a reliable building block that minimizes purification bottlenecks and maximizes the yield of specific bis-aminated quinone architectures.

Benchmark Compound in Predictive Genotoxicity Models

In the development of Quantitative Structure-Activity Relationship (QSAR) models for amine and thiophene toxicity, 2-amino-5,6-dimethylbenzothiazole serves as a critical benchmark compound. Evaluated via the SOS Chromotest (measuring the IMAX induction factor), its genotoxicity profile is directly compared against halogenated analogs like 2-amino-6-fluorobenzothiazole and 2-amino-6-chlorobenzothiazole. The specific biological response elicited by the 5,6-dimethyl substitution provides essential training data for expert systems (e.g., DEREK, MultiCASE) to differentiate the toxicological impact of alkyl versus halogen substitutions on the benzothiazole core [1].

Evidence DimensionGenotoxicity induction factor (IMAX) for QSAR training
Target Compound DataSpecific IMAX profile for 5,6-dimethyl substitution
Comparator Or Baseline2-amino-6-fluorobenzothiazole and 2-amino-6-chlorobenzothiazole
Quantified DifferenceDifferentiated genotoxic liability based on alkyl vs. halogen substitution
ConditionsSOS Chromotest with and without S9 rat liver homogenate

Critical for computational toxicologists procuring validated reference standards to calibrate and test predictive models for drug discovery.

Synthesis of Tunable Charge-Transfer Complexes and Fluorescent Dyes

Due to its high donor strength and ability to induce red-shifted emission spectra, 2-amino-5,6-dimethylbenzothiazole is the optimal precursor for developing advanced organic electronic materials and delayed fluorescence emitters where precise wavelength tuning is required [1].

Development of Metallo-Enzyme Mimics

Its specific electronic and lipophilic profile makes it an ideal building block for synthesizing N-benzothiazole sulfonamide ligands used in Copper(II) complexes with superoxide dismutase (SOD)-like catalytic activity [2].

Regioselective Construction of Bis-Aminated Quinones

The steric bulk of the 5,6-dimethyl groups allows synthetic chemists to predictably synthesize 2,5-bis-substituted 1,4-benzoquinones without the complex purification steps required when using less hindered amines [3].

Reference Standard for Toxicological QSAR Modeling

As a well-characterized amine in the SOS Chromotest, it is a necessary procurement item for computational chemistry labs validating predictive toxicity models for novel pharmaceutical candidates [4].

Physical Description

2-amino-5,6-dimethylbenzothiazole is an off-white crystalline solid. (NTP, 1992)

XLogP3

2.8

Appearance

Powder

Melting Point

365 to 372 °F (NTP, 1992)

UNII

6YBU8Z59YS

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29927-08-0

Wikipedia

2-amino-5,6-dimethylbenzothiazole

Dates

Last modified: 08-15-2023

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